Dexniguldipine
Overview
Description
Dexniguldipine is a synthetic organic compound belonging to the dihydropyridine class. It is known for its potent antineoplastic properties and its ability to reverse multidrug resistance in cancer cells . The compound has been studied for its selective antiproliferative activity in various tumor models .
Scientific Research Applications
Dexniguldipine has several scientific research applications:
Chemistry: It is used as a model compound for studying dihydropyridine chemistry and its reactivity.
Mechanism of Action
Future Directions
While specific future directions for Dexniguldipine are not detailed in the available resources, it is known that overcoming multidrug resistance is a significant challenge in the field of pharmacology . Given this compound’s potential role in modulating multidrug resistance, future research may focus on further exploring this aspect .
Preparation Methods
The synthesis of dexniguldipine involves several steps, starting with the preparation of the dihydropyridine core. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia or an amine to form the dihydropyridine ring.
Substitution Reaction: The introduction of the nitrophenyl group is achieved through a substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diester product.
Chemical Reactions Analysis
Dexniguldipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dihydropyridine ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include pyridine derivatives and amine-substituted compounds.
Comparison with Similar Compounds
Dexniguldipine is unique among dihydropyridine derivatives due to its potent antineoplastic activity and ability to reverse multidrug resistance. Similar compounds include:
Niguldipine: Another dihydropyridine derivative with similar properties but less potent in reversing multidrug resistance.
Amlodipine: Another calcium channel blocker with different therapeutic applications.
This compound stands out due to its dual role in inhibiting PKC and reversing multidrug resistance, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMLYUFVDMUHP-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152666 | |
Record name | (+)-Niguldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120054-86-6 | |
Record name | (+)-Niguldipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexniguldipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexniguldipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14068 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Niguldipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXNIGULDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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